molecular formula C21H38O6 B087598 Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester CAS No. 14473-55-3

Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester

Cat. No.: B087598
CAS No.: 14473-55-3
M. Wt: 386.5 g/mol
InChI Key: WPZADTFNTUIQLK-UHFFFAOYSA-N
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Description

Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester is an ester compound derived from glycerol and tetradecanoic acid (myristic acid). It is a colorless, viscous liquid with a high boiling point. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester can be synthesized through the esterification of glycerol with tetradecanoic acid and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of glycerol, 1-tetradecanoate, diacetate involves the use of continuous reactors to maintain a steady state of reactants and products. The process includes the use of solid acid catalysts, such as Amberlyst-15 and Nafion-511, to enhance the yield and purity of the product . The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol, tetradecanoic acid, and acetic acid.

    Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Glycerol, tetradecanoic acid, and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of glycerol, 1-tetradecanoate, diacetate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for esterases and lipases, leading to the release of glycerol, tetradecanoic acid, and acetic acid. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester is unique due to its combination of glycerol, tetradecanoic acid, and acetic acid, which imparts distinct chemical and physical properties. Its ability to act as both a solvent and an emulsifier makes it valuable in various applications, particularly in the pharmaceutical and cosmetic industries .

Properties

CAS No.

14473-55-3

Molecular Formula

C21H38O6

Molecular Weight

386.5 g/mol

IUPAC Name

2,3-diacetyloxypropyl tetradecanoate

InChI

InChI=1S/C21H38O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-21(24)26-17-20(27-19(3)23)16-25-18(2)22/h20H,4-17H2,1-3H3

InChI Key

WPZADTFNTUIQLK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C

Origin of Product

United States

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